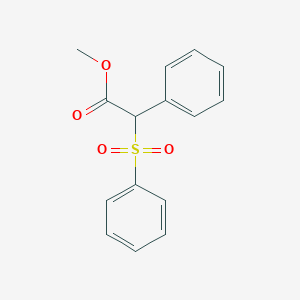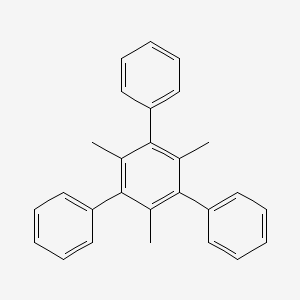
1,3,5-trimethyl-2,4,6-triphenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-2,4,6-triphenylbenzene is an organic compound with the molecular formula C27H24. It is a derivative of benzene, where three methyl groups and three phenyl groups are substituted at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is often used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-trimethyl-2,4,6-triphenylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the use of mesitylene (1,3,5-trimethylbenzene) as a starting material. The reaction typically requires an acid catalyst and proceeds through a series of Friedel-Crafts alkylation reactions. The reaction conditions often include elevated temperatures and the presence of a solvent such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification and isolation of the final product, such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1,3,5-trimethyl-2,4,6-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,3,5-trimethyl-2,4,6-triphenylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 1,3,5-trimethyl-2,4,6-triphenylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its reactivity and binding properties. Additionally, the presence of methyl and phenyl groups can affect the compound’s electronic distribution, further modulating its chemical behavior.
類似化合物との比較
1,3,5-trimethylbenzene: A simpler derivative with only three methyl groups.
1,3,5-triphenylbenzene: A derivative with three phenyl groups but no methyl groups.
2,4,6-trimethyl-1,3,5-triazine: A triazine derivative with similar substitution patterns.
Uniqueness: 1,3,5-trimethyl-2,4,6-triphenylbenzene is unique due to the combination of both methyl and phenyl groups, which imparts distinct chemical and physical properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
6231-26-1 |
|---|---|
分子式 |
C27H24 |
分子量 |
348.5 g/mol |
IUPAC名 |
1,3,5-trimethyl-2,4,6-triphenylbenzene |
InChI |
InChI=1S/C27H24/c1-19-25(22-13-7-4-8-14-22)20(2)27(24-17-11-6-12-18-24)21(3)26(19)23-15-9-5-10-16-23/h4-18H,1-3H3 |
InChIキー |
GKQRQNOTEXIQHD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


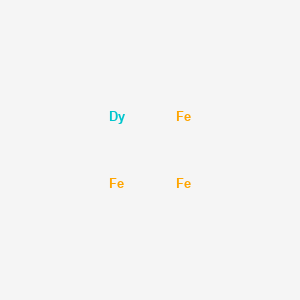
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)

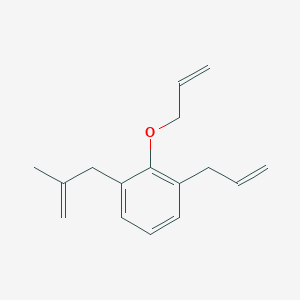
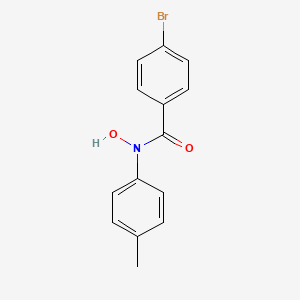


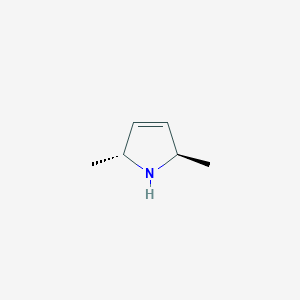



![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

